molecular formula C10H9ClN2O B2753822 2-(2-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 29420-64-2

2-(2-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B2753822
CAS RN: 29420-64-2
M. Wt: 208.65
InChI Key: AOJZHOSAFRXPQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Clonazolam involves several steps, including the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate to form the intermediate 1-(2-chlorophenyl)-3-methyl-5-oxopyrazole . Subsequent reduction of this intermediate yields Clonazolam. Researchers have explored various synthetic routes and optimized reaction conditions .


Chemical Reactions Analysis

Clonazolam undergoes metabolic transformations, including hydroxylation , glucuronidation , and oxidation . These reactions occur primarily in the liver. Researchers have characterized its metabolites and studied their pharmacological profiles .

Mechanism of Action

Clonazolam acts as a positive allosteric modulator of GABA-A receptors. By enhancing the inhibitory effects of GABA neurotransmission, it produces sedation, anxiolysis, and muscle relaxation. Its potency is significantly higher than that of traditional benzodiazepines .

properties

IUPAC Name

2-(2-chlorophenyl)-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-6-10(14)13(12-7)9-5-3-2-4-8(9)11/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGZNXKNMPUVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

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